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Compound of Interest

Compound Name: 2-Methylquinoline N-oxide

Cat. No.: B090784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylquinoline N-oxide, also known as quinaldine N-oxide, is a heterocyclic compound of

significant interest in medicinal chemistry, organic synthesis, and materials science. As a

derivative of quinoline, the introduction of an N-oxide functional group modifies the electronic

properties of the ring system, enhancing its biological activity and providing a handle for further

chemical modifications.[1] This compound serves as a versatile intermediate in the synthesis of

a variety of more complex molecules, including pharmaceuticals, particularly anti-cancer

agents, and agrochemicals.[1]

Its utility also extends to materials science, where it can be incorporated into polymers to

improve thermal stability and mechanical properties.[1] In the realm of analytical chemistry, 2-
Methylquinoline N-oxide is employed as a reagent for the detection and quantification of

metal ions.[1] This technical guide provides a comprehensive overview of its core physical and

chemical properties, detailed experimental protocols for its synthesis and characterization, and

logical workflows to support research and development activities.

Physical and Chemical Properties
The fundamental physical and chemical properties of 2-Methylquinoline N-oxide are

summarized in the table below. This data is essential for its handling, storage, and application

in experimental settings.
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Property Value Reference(s)

CAS Number 1076-28-4 [2]

Molecular Formula C₁₀H₉NO [2]

Molecular Weight 159.19 g/mol [2]

Appearance
White to orange to green

powder to crystal
[2]

Melting Point 67 °C [2]

Boiling Point 315 °C at 760 mmHg [2]

Density 1.1 g/cm³ [2]

Flash Point 144.3 °C [2]

Purity ≥ 98% (by GC) [2]

Solubility

Predicted to have good

solubility in polar organic

solvents like DMSO, DMF,

methanol, and ethanol. Low

solubility expected in nonpolar

solvents such as hexane.

[3]

Storage Conditions Store at 2 - 8 °C [2]

Spectral Data
Spectroscopic data is critical for the structural elucidation and purity assessment of 2-
Methylquinoline N-oxide. Below are the expected characteristic spectral features.
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Spectroscopy Type Characteristic Features Reference(s)

¹H NMR

(Predicted, in CDCl₃) Aromatic

protons (m, ~7.0-8.8 ppm),

Methyl protons (s, ~2.5 ppm).

The chemical shifts of aromatic

protons are expected to be

downfield compared to the

parent 2-methylquinoline due

to the deshielding effect of the

N-oxide group.

[2][4]

¹³C NMR

(Predicted, in CDCl₃) Aromatic

carbons (~119-142 ppm),

Methyl carbon (~17-18 ppm).

The carbons of the pyridine

ring, especially those alpha

and gamma to the nitrogen,

will show significant shifts upon

N-oxidation.

[2][4]

FT-IR

(Predicted, KBr Pellet, cm⁻¹)

Aromatic C-H stretch (~3000-

3100), Methyl C-H stretch

(~2850-2960), C=C and C=N

ring stretching (~1400-1600),

N-O stretching vibration

(~1200-1300), C-H out-of-

plane bending (~750-850).

[1][5]

Mass Spec (MS)

M⁺: 159.19. A characteristic

fragmentation is the loss of an

oxygen atom, resulting in a

significant [M-16]⁺ peak at m/z

143, corresponding to the

parent 2-methylquinoline. This

"deoxygenation" is a diagnostic

marker for N-oxides.

[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.rsc.org/suppdata/c5/qo/c5qo00204d/c5qo00204d1.pdf
https://www.rsc.org/suppdata/d0/ra/d0ra00265h/d0ra00265h1.pdf
https://www.rsc.org/suppdata/c5/qo/c5qo00204d/c5qo00204d1.pdf
https://www.rsc.org/suppdata/d0/ra/d0ra00265h/d0ra00265h1.pdf
https://www.astrochem.org/data/quin.php
https://www.mdpi.com/1422-8599/2023/4/M1747
https://cdnsciencepub.com/doi/pdf/10.1139/v66-112
https://pubmed.ncbi.nlm.nih.gov/11746872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Synthesis of 2-Methylquinoline N-oxide via m-CPBA
Oxidation
This protocol describes a general method for the N-oxidation of 2-methylquinoline using meta-

chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this

transformation.

Materials:

2-Methylquinoline (1.0 eq)

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 - 1.5 eq)

Dichloromethane (DCM) or Chloroform (CHCl₃)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Eluent for chromatography (e.g., Ethyl Acetate/Methanol mixture)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-

methylquinoline (1.0 eq) in dichloromethane.

Addition of Oxidant: Cool the solution in an ice bath (0 °C). Add m-CPBA (1.1-1.5 eq) portion-

wise over 15-20 minutes, ensuring the temperature does not rise significantly.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.
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Workup - Quenching: Upon completion, cool the mixture again in an ice bath and slowly add

saturated aqueous NaHCO₃ solution to neutralize the excess m-CPBA and the m-

chlorobenzoic acid byproduct. Stir until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and

brine (1x).

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: Purify the crude residue by silica gel column chromatography, typically using an

eluent system such as ethyl acetate/methanol, to afford pure 2-Methylquinoline N-oxide.[2]

Characterization of 2-Methylquinoline N-oxide
This protocol outlines the standard analytical workflow to confirm the identity and purity of the

synthesized product.

Instrumentation:

Nuclear Magnetic Resonance (NMR) Spectrometer

Fourier-Transform Infrared (FT-IR) Spectrometer

Mass Spectrometer (e.g., GC-MS or LC-MS)

Melting Point Apparatus

Procedure:

Melting Point Determination: Measure the melting point of the purified solid. A sharp melting

point close to the literature value (67 °C) is indicative of high purity.

NMR Spectroscopy:
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Prepare a sample by dissolving a small amount of the product in a deuterated solvent

(e.g., CDCl₃).

Acquire ¹H and ¹³C NMR spectra.

¹H NMR Analysis: Confirm the presence of the methyl group singlet and the aromatic

proton signals. Integrate the signals to confirm the proton ratio.

¹³C NMR Analysis: Confirm the presence of the correct number of carbon signals,

including one methyl carbon and nine aromatic/heteroaromatic carbons.

FT-IR Spectroscopy:

Acquire an IR spectrum of the solid product (e.g., using a KBr pellet or ATR).

Identify the characteristic absorption bands, paying special attention to the N-O stretch,

which is a key indicator of successful N-oxidation.

Mass Spectrometry:

Obtain a mass spectrum of the sample.

Identify the molecular ion peak (M⁺) at m/z ≈ 159.

Crucially, look for the prominent [M-16]⁺ fragment at m/z ≈ 143, which confirms the N-

oxide structure.[7]

Mandatory Visualizations
The following diagrams illustrate the key chemical and experimental workflows discussed in

this guide.
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Caption: Synthesis pathway for 2-Methylquinoline N-oxide.
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Caption: Experimental workflow for synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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